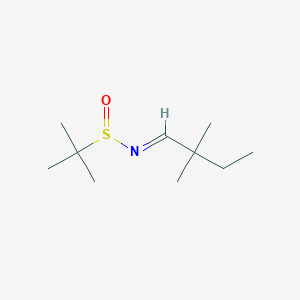

(R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide, or simply known as (R,E)-N-butylidene-2-methylpropane-2-sulfinamide, is a sulfonamide compound that has been used in scientific research for a variety of applications. This compound is a derivative of the widely used sulfonamide family of compounds, and has been used in the synthesis of other compounds, such as sulfones and sulfonamides. It has also been used as a reagent in a variety of laboratory experiments.

Applications De Recherche Scientifique

Enantioselective Synthesis

(R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide has been instrumental in the enantioselective synthesis of amines. Research demonstrates its use in diastereoselective radical alkylation reactions of sulfinimines, leading to the production of enantiomerically pure α-(tert-butyl)-ortho-hydroxy- and -ortho-methoxybenzylamines (Fernández‐Salas et al., 2014). This process is essential for creating specific chiral compounds used in various chemical syntheses.

Mechanistic Insights in Stereoselective Reactions

The compound's role in understanding stereoselective reactions has been explored through DFT computations. These studies provide insights into the mechanisms behind the nucleophilic 1,2-addition of sulfinyl imines, which are crucial for designing more effective and selective chemical syntheses (Hennum et al., 2014).

Applications in Organic Synthesis

Research has shown that compounds like (R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide are involved in various organic reactions. For example, their reaction with formyl-cycloalkanones under certain conditions yields N'-[(2-oxo-cycloalkylidene)-methyl] derivatives, which are significant in the field of organic chemistry and material science (Chandrasekhar et al., 1975).

Synthesis of Chiral Auxiliaries

The compound's derivatives have been utilized in the synthesis of chiral auxiliaries. Subtilisin E, an enzyme, catalyzes the highly enantioselective hydrolysis of N-chloroacetyl and N-dihydrocinnamoyl arylsulfinamides, demonstrating the potential of these compounds in asymmetric synthesis (Savile et al., 2005).

Chromatographic Enantioseparation

Chiral sulfinamide derivatives, closely related to (R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide, have been studied for their enantioseparation properties. Such studies are important in chemistry and pharmacology for the separation and analysis of chiral compounds (Zeng et al., 2018).

Propriétés

IUPAC Name |

(NE)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NOS/c1-7-10(5,6)8-11-13(12)9(2,3)4/h8H,7H2,1-6H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTZVHFMPABYQN-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C=NS(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)/C=N/S(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2873019.png)

![N,6-dimethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873021.png)

![1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride](/img/structure/B2873023.png)

![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B2873033.png)

![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2873036.png)

![1,4-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B2873038.png)